molecular formula C11H16FNO B12087366 1-(4-Fluoro-2-methylphenoxy)-2-methylpropan-2-amine

1-(4-Fluoro-2-methylphenoxy)-2-methylpropan-2-amine

Katalognummer: B12087366
Molekulargewicht: 197.25 g/mol
InChI-Schlüssel: YFYRINQICZQTEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluoro-2-methylphenoxy)-2-methylpropan-2-amine is a chemical compound characterized by the presence of a fluoro-substituted phenoxy group attached to a methylpropan-2-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methylphenoxy)-2-methylpropan-2-amine typically involves the reaction of 4-fluoro-2-methylphenol with appropriate amine derivatives under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluoro-2-methylphenoxy)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium on carbon, reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoro-2-methylphenoxy)-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-2-methylphenoxy)-2-methylpropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted phenoxy group may enhance its binding affinity and specificity, leading to modulation of biological pathways and physiological effects.

Vergleich Mit ähnlichen Verbindungen

    2-(4-Fluoro-2-methylphenoxy)-acetic acid: Shares the fluoro-substituted phenoxy group but differs in the acetic acid moiety.

    4-Fluoro-2-methylphenoxy acetic acid: Similar structure with a different functional group.

Uniqueness: 1-(4-Fluoro-2-methylphenoxy)-2-methylpropan-2-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C11H16FNO

Molekulargewicht

197.25 g/mol

IUPAC-Name

1-(4-fluoro-2-methylphenoxy)-2-methylpropan-2-amine

InChI

InChI=1S/C11H16FNO/c1-8-6-9(12)4-5-10(8)14-7-11(2,3)13/h4-6H,7,13H2,1-3H3

InChI-Schlüssel

YFYRINQICZQTEU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)F)OCC(C)(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.